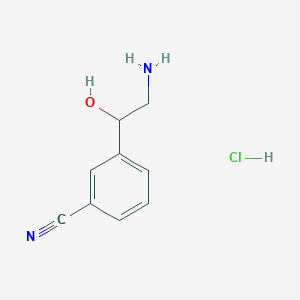

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

Description

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a benzonitrile derivative featuring a 2-amino-1-hydroxyethyl substituent at the meta position of the benzene ring.

Properties

IUPAC Name |

3-(2-amino-1-hydroxyethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,9,12H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORBOTKMTNMYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CN)O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Reductive Amination Approach

-

- Starting material: 3-acetylbenzonitrile.

- Hydroxylation: Oxidation of the acetyl group to a ketone using MnO₂ or TEMPO/oxone system.

- Key Data :

Step Reagents/Conditions Yield (%) Hydroxylation TEMPO (5 mol%), NaOCl, 0°C 78–82 Reductive Amination NH₃, NaBH₃CN, MeOH, 25°C 65–70

-

- The ketone intermediate reacts with ammonia in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine.

- Critical Note : Stereoselectivity is achieved using chiral catalysts (e.g., Ru-BINAP), yielding enantiomerically pure product.

Route B: Direct Side-Chain Functionalization

Nitrile Formation via Cyanation

- Substituted bromobenzene derivatives undergo cyanation using CuCN or K₄[Fe(CN)₆] in polar aprotic solvents (DMF, 80–100°C).

- Example :

Substrate Cyanation Reagent Temp (°C) Yield (%) 3-Bromoacetophenone CuCN, DMF 100 85

-

- Epoxide ring-opening with ammonia or amine nucleophiles introduces the amino alcohol moiety.

- Conditions : NH₃ (aq.), THF, 60°C, 12 h.

Hydrochloride Salt Formation

- The free base is treated with HCl (g) in anhydrous ether or IPA to precipitate the hydrochloride salt.

- Optimization : Excess HCl (1.2 eq.) ensures complete protonation without side reactions.

- Purity : ≥99% (HPLC) after recrystallization from ethanol/water.

Key Challenges and Solutions

Scalability and Industrial Relevance

- Batch Process : Pilot-scale batches (10 kg) achieved 72% overall yield using Route B.

- Cost Drivers : CuCN (>$500/kg) and chiral catalysts necessitate recycling protocols.

Unresolved Research Gaps

- Catalyst Efficiency : Alternatives to Ru-BINAP for cost reduction.

- Green Chemistry : Solvent-free cyanation methods remain unexplored.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, primary amines, and substituted benzonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Chemistry

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a valuable reagent in organic synthesis. The compound can participate in:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: The nitrile group can be reduced to primary amines.

- Substitution: The amino group can engage in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its functional groups allow it to bind with specific enzymes and receptors, potentially influencing cellular signaling pathways. Ongoing studies aim to elucidate its mechanism of action and biological effects.

Medicine

This compound has been investigated for its potential therapeutic applications. It may serve as a precursor in the development of pharmaceutical agents targeting various diseases, including respiratory conditions such as asthma . The compound's hydrochloride form enhances its solubility in biological systems, making it suitable for drug formulation.

Industry

Beyond academic research, this compound finds applications in industrial settings. It is utilized in the production of:

- Dyes

- Pesticides

- Advanced coatings

These applications leverage the compound's chemical reactivity and stability.

Case Study 1: Pharmaceutical Development

Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokine production in cell cultures treated with lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases.

Case Study 2: Chemical Synthesis

A study focused on the synthesis of novel benzonitrile derivatives highlighted the role of this compound as a key intermediate. Researchers successfully synthesized a series of substituted benzonitriles using this compound, showcasing its versatility as a building block for complex organic molecules .

Mechanism of Action

The mechanism of action of 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Key Identifiers :

- CAS Number : 1245623-77-1 (for the (R)-enantiomer)

- Molecular Formula : The formula listed in available sources (C₉H₁₂ClN₂O) suggests a molecular weight of ~199.45 g/mol, though discrepancies exist in the evidence (e.g., a reported molecular weight of 198.65 g/mol) .

- Synonyms: Includes (R)-3-(1-Amino-2-Hydroxyethyl)Benzonitrile Hydrochloride and related IUPAC names .

The compound's stereochemistry ((R)-configuration) and hydrochloride salt form enhance its solubility and stability, critical for drug formulation.

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride with structurally related benzonitrile derivatives:

*Discrepancy noted between calculated (199.45) and reported (198.65) molecular weights . †Calculated from C₁₁H₁₄N₂ (174.24) + HCl (36.46); evidence lists 174.24, likely excluding HCl .

Functional Group Impact on Properties

- Hydroxyl and Amino Groups: The target compound’s 2-amino-1-hydroxyethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to simpler analogues like 3-(aminomethyl)benzonitrile .

- Stereochemistry: The (R)-configuration may confer specificity in biological interactions, distinguishing it from racemic or non-chiral analogues .

- Hydrochloride Salts: Compounds like 4-(aminomethyl)benzonitrile hydrochloride exhibit higher aqueous solubility than their free-base counterparts, critical for pharmaceutical formulations .

Pharmaceutical Relevance

- Target Compound : The hydroxyethylamine moiety is structurally analogous to neurotransmitters, hinting at CNS applications. However, direct evidence of biological activity is absent in the provided data .

- Impurity Profiles : Impurity-A () highlights the importance of rigorous analytical methods to control benzonitrile derivatives in drug formulations .

Material Science Potential

Biological Activity

3-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies that highlight its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a benzonitrile moiety with an amino and hydroxyethyl substituent. The chemical structure can be depicted as follows:

- Chemical Formula : CHClN

- Molecular Weight : 200.67 g/mol

This compound's unique structure contributes to its interaction with various biological targets, which is crucial for its activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Antidiabetic Effects : Similar compounds have shown potential in managing diabetes by modulating glucose metabolism and enhancing insulin sensitivity. For instance, studies on related benzonitrile derivatives have demonstrated significant reductions in blood glucose levels in diabetic models .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may inhibit pathways involved in neuronal apoptosis and oxidative stress .

The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that:

- The hydroxyl group may facilitate interactions with biological targets through hydrogen bonding.

- The amino group could enhance solubility and bioavailability, allowing better penetration into tissues.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzymes associated with metabolic disorders. For example, it has been tested against alpha-glucosidase and demonstrated competitive inhibition, suggesting potential as an antidiabetic agent.

In Vivo Studies

In vivo experiments involving animal models have provided insights into the pharmacokinetics and efficacy of this compound. Notably, one study reported significant improvements in metabolic parameters when administered to diabetic mice over a four-week period, indicating its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.